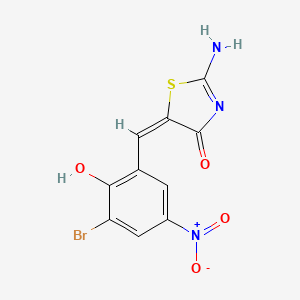![molecular formula C12H16ClNO2S B5121852 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPTP belongs to the class of compounds known as amides and has a molecular formula of C13H17ClNO2S.
Wirkmechanismus
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Specifically, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is also thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory diseases, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to reduce inflammation and improve symptoms. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation and tumor growth in various diseases. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. One area of research is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, which could make it more accessible for lab experiments.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-chlorophenylthioethylamine. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic uses. In particular, it has been shown to have anti-inflammatory and anti-tumor properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-7-14-12(15)6-9-17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPDJFZDRITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxyethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)

![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)